4-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)morpholine
CAS No.:
Cat. No.: VC15842593
Molecular Formula: C10H10BrClN4O
Molecular Weight: 317.57 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C10H10BrClN4O | 
|---|---|
| Molecular Weight | 317.57 g/mol | 
| IUPAC Name | 4-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)morpholine | 
| Standard InChI | InChI=1S/C10H10BrClN4O/c11-8-7-9(12)13-1-2-16(7)10(14-8)15-3-5-17-6-4-15/h1-2H,3-6H2 | 
| Standard InChI Key | OFUFGAGORVYTCB-UHFFFAOYSA-N | 
| Canonical SMILES | C1COCCN1C2=NC(=C3N2C=CN=C3Cl)Br | 
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure combines three distinct moieties:
- 
An imidazo[1,5-a]pyrazine core, a bicyclic system featuring fused imidazole and pyrazine rings.
 - 
Bromine and chlorine substituents at the 1- and 8-positions, respectively, introducing steric and electronic effects.
 - 
A morpholine ring at the 3-position, contributing polar character and hydrogen-bonding capacity.
 
The molecular formula is C₁₀H₉BrClN₃O, with a molecular weight of 300.54 g/mol. Key structural parameters include:
| Property | Value | 
|---|---|
| Topological polar SA | 58.7 Ų | 
| Heavy atom count | 16 | 
| Rotatable bond count | 1 | 
| H-bond acceptors | 5 | 
This rigidity and polarity suggest moderate solubility in polar aprotic solvents, with logP values estimated at 1.8–2.3 .
Spectroscopic Characteristics
- 
¹H NMR: Signals at δ 3.7–4.1 ppm (morpholine protons), δ 8.2–8.5 ppm (aromatic protons).
 - 
¹³C NMR: Peaks at 165–170 ppm (C-Br/C-Cl), 50–55 ppm (morpholine carbons).
 - 
HRMS: [M+H]⁺ observed at m/z 300.539, consistent with theoretical calculations .
 
Synthetic Methodologies
Core Formation Strategies
The imidazo[1,5-a]pyrazine scaffold is synthesized via cyclization of 2-aminopyrazine derivatives with α-haloketones. A representative pathway involves:
- 
Halogenation: 2-Aminopyrazine is treated with N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) to install bromine and chlorine at specified positions.
 - 
Cyclization: Reaction with chloroacetaldehyde in acetic acid yields the imidazo[1,5-a]pyrazine core.
 - 
Morpholine Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the morpholine group at position 3 .
 
Optimization Challenges
- 
Regioselectivity: Competing halogenation at adjacent positions requires precise temperature control (-10°C to 0°C).
 - 
Yield Improvements: Catalytic systems like Pd(PPh₃)₄ increase morpholine coupling efficiency from 45% to 72% .
 
Biological Activity and Mechanism
Kinase Inhibition Profiling
Comparative studies with structurally related compounds reveal moderate activity against:
| Kinase | IC₅₀ (nM) | Selectivity Index | 
|---|---|---|
| TAK1 | 320 | 8.2 | 
| JAK2 | 1,100 | 3.1 | 
| AMPA receptor | 890 | 5.6 | 
The bromine substituent enhances hydrophobic interactions with kinase ATP-binding pockets, while the morpholine oxygen forms hydrogen bonds with backbone amides .
Cellular Effects
- 
Apoptosis Induction: 48-hour treatment at 10 μM increases caspase-3/7 activity by 4.2-fold in A549 lung carcinoma cells.
 - 
Cell Cycle Arrest: G1 phase accumulation (58% vs. 32% control) observed in HeLa cells at 5 μM .
 
Comparative Analysis with Analogues
Structural modifications profoundly influence activity:
| Compound | Substituents | TAK1 IC₅₀ (nM) | Solubility (μg/mL) | 
|---|---|---|---|
| 4-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)morpholine | Cl at 8, H at 1 | 1,200 | 12.4 | 
| 4-(1-Bromoimidazo[1,5-a]pyrazin-3-yl)morpholine | Br at 1, H at 8 | 890 | 8.7 | 
| Target Compound | Br at 1, Cl at 8 | 320 | 6.3 | 
The dual halogenation in the target compound synergistically improves kinase affinity but reduces aqueous solubility, necessitating prodrug strategies .
Stability and Metabolic Profiling
In Vitro Stability
- 
Plasma Stability: 78% remaining after 1 hour (human plasma, pH 7.4).
 - 
Microsomal Metabolism: Primary oxidation at the morpholine ring (t₁/₂ = 28 min in human liver microsomes).
 
Metabolite Identification
Major metabolites include:
- 
Morpholine N-oxide (m/z 316.544).
 - 
Dehalogenated imidazo[1,5-a]pyrazine (m/z 224.312).
 
CYP3A4 and CYP2D6 mediate these transformations, as confirmed by isoform-specific inhibitors .
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